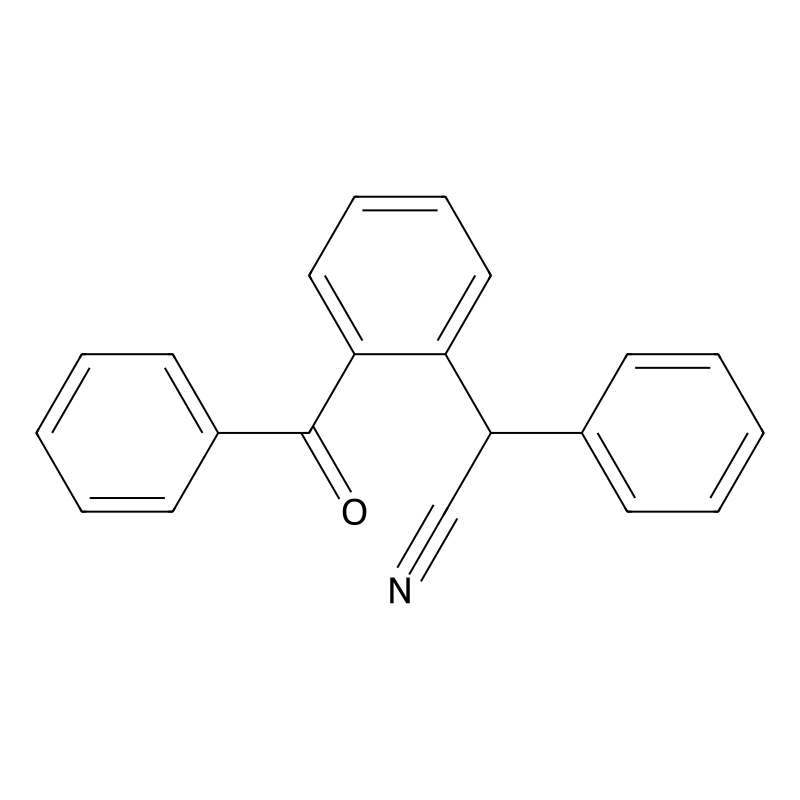

2-(2-Benzoylphenyl)-2-phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Benzodiazepines

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the continuous flow synthesis of six benzodiazepines from aminobenzophenones.

Methods of Application: The first step of the synthesis consisted in the formation of N-(2-Benzoylphenyl)-2-bromoacetamides, directly starting from the unprotected 2-amino-benzophenone.

Results or Outcomes: The synthesis resulted in the production of six benzodiazepines: diazepam, fludiazepam, nordazepam, nitrazepam, clonazepam, oxazepam.

Study of Three-Centered Hydrogen Bonds

Scientific Field: Physical Chemistry

Summary of Application: This compound is used as a model to study the formation of three-centered hydrogen bonds in oxalyl derivatives.

Methods of Application: The formation of these hydrogen bonds was demonstrated in the solid state by the X-ray diffraction analysis of the geometric parameters associated with the molecular structures.

Results or Outcomes: The study found that three-center hydrogen bond is able to overcome steric constraints.

Quantum Chemical Modeling

Scientific Field: Quantum Chemistry

Summary of Application: This compound has been used in quantum chemical modeling to investigate its molecular structure.

Methods of Application: The geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP method and a 6-311+G (d) basis set.

Results or Outcomes: The theoretical 1H and 13C NMR chemical shift values of the compound were calculated and compared with experimental results.

Synthesis of Nickel(II) Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: This compound is used in the synthesis of nickel(II) complexes of Schiff bases.

Anti-Diabetic Activity

Scientific Field: Pharmacology

Summary of Application: N-(2-Benzoylphenyl)-L-Tyrosine derivatives have been studied for their anti-diabetic activity in Type 2 Diabetes.

Methods of Application: Molecular docking was performed on a diverse set of these derivatives to understand their interaction with peroxisome proliferator activated receptor- γ.

Results or Outcomes: The docking program in Glide dock justifies the correlation between the experimental values and the values derived computationally.

Synthesis of Benzoxazoles

Summary of Application: This compound is used as a precursor in the synthesis of benzoxazoles.

2-(2-Benzoylphenyl)-2-phenylacetonitrile is an organic compound with the molecular formula and a molecular weight of approximately 297.35 g/mol. This compound features a unique structure characterized by the presence of two benzoyl groups and a phenylacetonitrile moiety, which contributes to its distinct chemical properties. The compound is classified as a nitrile and is known for its potential utility in various chemical and biological applications.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions, converting the nitrile group into primary amines under hydrogenation conditions with catalysts like palladium on carbon.

- Substitution Reactions: The aromatic rings in the compound can undergo electrophilic substitution, allowing for the introduction of various functional groups.

The reactivity of this compound is influenced by the electron-withdrawing effects of the benzoyl groups, which stabilize reaction intermediates.

Research indicates that 2-(2-Benzoylphenyl)-2-phenylacetonitrile may exhibit various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation, although detailed mechanisms remain to be fully elucidated.

- Enzyme Inhibition: It may interact with specific enzymes, affecting biochemical pathways relevant to disease processes.

These biological activities make it a candidate for further research in medicinal chemistry.

The synthesis of 2-(2-Benzoylphenyl)-2-phenylacetonitrile typically involves several key steps:

- Starting Materials: The synthesis begins with appropriate precursors such as benzoyl chloride and phenylacetonitrile.

- Reaction Conditions: A common synthetic route involves nucleophilic substitution reactions where the benzoyl group is introduced to the acetonitrile under basic conditions, often using sodium hydride or potassium tert-butoxide.

- Purification: The final product is purified through recrystallization or chromatography to ensure high purity and yield.

This method allows for scalability and adaptability depending on the desired quantity and purity of the final product.

The applications of 2-(2-Benzoylphenyl)-2-phenylacetonitrile are diverse, including:

- Organic Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.

- Pharmaceutical Development: Potential use in drug formulation due to its biological activities.

- Material Science: Investigated for incorporation into advanced materials due to its unique chemical properties.

These applications highlight its versatility in both academic research and industrial settings.

Interaction studies involving 2-(2-Benzoylphenyl)-2-phenylacetonitrile focus on its binding affinities with various biological targets. These studies aim to elucidate how this compound interacts at a molecular level, potentially leading to therapeutic applications. Key areas of study include:

- Enzyme Binding Studies: Understanding how the compound inhibits or activates specific enzymes.

- Receptor Interactions: Investigating its role in modulating receptor activity, which could have implications for drug design.

Such studies are crucial for developing a comprehensive understanding of the compound's mechanisms of action.

Several compounds share structural similarities with 2-(2-Benzoylphenyl)-2-phenylacetonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Benzoylphenyl)-2-phenylacetonitrile | Contains a different benzoyl substitution | Lacks the unique positioning of substituents |

| 2-(4-Benzoylphenyl)-2-(3,4-dimethoxyphenyl)acetonitrile | Contains methoxy groups | Alters electronic properties and reactivity |

| Phenylacetone | A simpler structure without nitrile | Commonly used precursor in illicit synthesis |

| 4-Benzoylbenzonitrile | Similar nitrile functionality | Different substitution pattern affects reactivity |

Uniqueness

The uniqueness of 2-(2-Benzoylphenyl)-2-phenylacetonitrile lies in its specific arrangement of functional groups, which influences both its chemical reactivity and biological activity. The combination of two benzoyl groups with a phenylacetonitrile framework provides distinct properties that differentiate it from similar compounds, making it a valuable subject for further research in organic chemistry and pharmacology.